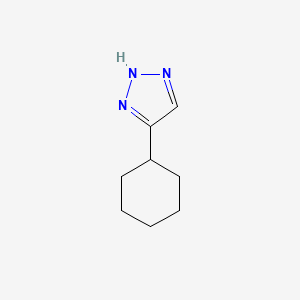

4-Cyclohexyl-1H-1,2,3-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

4-cyclohexyl-2H-triazole |

InChI |

InChI=1S/C8H13N3/c1-2-4-7(5-3-1)8-6-9-11-10-8/h6-7H,1-5H2,(H,9,10,11) |

InChI Key |

IDUCEXCVQDPRCM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=NNN=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Cyclohexyl 1h 1,2,3 Triazole and Its Derivatives

Regioselective 1,3-Dipolar Cycloaddition Approaches for Triazole Ring Formation

The cornerstone of 1,2,3-triazole synthesis is the 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. Modern advancements have led to highly regioselective versions of this reaction, enabling the specific formation of either 1,4- or 1,5-disubstituted triazoles.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted Triazoles

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," renowned for its efficiency and high regioselectivity in producing 1,4-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.orgspringerprofessional.de This reaction typically involves the coupling of a terminal alkyne, such as ethynylcyclohexane (B1294493), with an organic azide in the presence of a copper(I) catalyst. The catalyst can be generated in situ from a Cu(II) salt with a reducing agent or by using a stable Cu(I) source like [Cu(CH3CN)4]PF6. nih.gov

The reaction proceeds under mild conditions and is tolerant of a wide array of functional groups, making it a versatile tool for organic synthesis. springerprofessional.de For instance, the synthesis of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methyl diphenylphosphinate (B8688654) was achieved via a CuAAC reaction between cyclohexyl azide and propargyl diphenylphosphinate, though the sterically demanding cyclohexyl group resulted in a slightly lower yield compared to linear alkyl azides. nih.gov

A notable variation of this method involves the in situ generation of the azide, which circumvents the need to handle potentially unstable low-molecular-weight azides. nih.govbeilstein-journals.org One such approach utilizes alkyl diacyl peroxides, derived from carboxylic acids, as precursors for alkyl azides, which then react with terminal alkynes and azidotrimethylsilane (B126382) in a copper-catalyzed one-pot reaction. nih.govbeilstein-journals.org This has been successfully applied to precursors bearing a cyclohexyl group, affording the corresponding 1,4-disubstituted 1,2,3-triazoles in good yields. nih.gov

Table 1: Examples of CuAAC Reactions for the Synthesis of 4-Cyclohexyl-1,4-disubstituted-1,2,3-triazoles

| Alkyne Precursor | Azide Precursor | Catalyst System | Product | Yield (%) | Reference |

| Ethynylcyclohexane | Benzyl Azide | CuI | 1-Benzyl-4-cyclohexyl-1H-1,2,3-triazole | Good | nih.gov |

| Propargyl diphenylphosphinate | Cyclohexyl Azide | Cu(I) | (1-Cyclohexyl-1H-1,2,3-triazol-4-yl)methyl diphenylphosphinate | 62 | nih.gov |

| Phenylacetylene | Cyclohexylcarboxyloyl peroxide / TMSN₃ | CuCl | 1-Cyclohexyl-4-phenyl-1H-1,2,3-triazole | Good | nih.gov |

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Triazoles

As a complementary method to CuAAC, the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.orgresearchgate.net This reaction is particularly valuable as it allows for the use of both terminal and internal alkynes, broadening the scope of accessible triazole structures. organic-chemistry.orgnih.gov The most effective catalysts are typically pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD). organic-chemistry.orgnih.gov

The mechanism of RuAAC is distinct from CuAAC. It is believed to proceed through the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. organic-chemistry.orgnih.gov This pathway favors the formation of the 1,5-regioisomer. The reaction is sensitive to air and is best performed under an inert atmosphere. nih.gov While sterically hindered azides, which would include cyclohexyl azide, can react, they sometimes result in lower to moderate yields. beilstein-journals.org

Table 2: Key Features of RuAAC for 1,5-Disubstituted Triazoles

| Feature | Description |

| Regioselectivity | Exclusively forms 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.org |

| Catalysts | [CpRuCl] complexes like CpRuCl(PPh₃)₂ and Cp*RuCl(COD) are highly effective. organic-chemistry.orgnih.gov |

| Substrate Scope | Accommodates both terminal and internal alkynes. organic-chemistry.orgnih.gov |

| Mechanism | Involves a ruthenacycle intermediate formed via oxidative coupling. organic-chemistry.orgnih.gov |

| Conditions | Typically requires an inert atmosphere and can be sensitive to catalyst deactivation. nih.gov |

Metal-Free and Organocatalytic Cycloaddition Strategies

While metal-catalyzed cycloadditions are dominant, metal-free and organocatalytic alternatives are gaining traction, particularly for the synthesis of specific triazole isomers or when metal contamination is a concern. These reactions often rely on the thermal activation of azides and alkynes, sometimes promoted by strain or electronic effects within the substrates.

Organocatalytic approaches can also achieve regioselectivity. For example, the use of certain thiourea-derived catalysts has been shown to favor the formation of N2-functionalized 1,2,3-triazoles in reactions with cyclic enones. scielo.br While specific examples involving a 4-cyclohexyl substituent are less common in the literature for these particular methods, the general principles can be extended to such systems.

Multicomponent Reaction (MCR) Strategies Involving Cyclohexyl-Substituted Precursors

Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like substituted triazoles in a single step from three or more starting materials. nih.gov This strategy is highly atom-economical and allows for the rapid generation of diverse molecular libraries.

One example involves a three-component reaction of an oxopiperidine carboxylate, a primary amine, and 4-nitrophenyl azide to produce biologically active 1,2,3-triazoles. frontiersin.org Another MCR involves the reaction of OBoc-alkynes, azides, amines, and 2H-azirines, catalyzed by copper iodide, to synthesize fully substituted 1,2,3-triazoles. acs.orgnih.gov The incorporation of a cyclohexyl group can be achieved by using a cyclohexyl-substituted precursor, such as cyclohexyl isocyanide or a cyclohexyl-containing amine or aldehyde. For example, in a Ugi-type reaction, cyclohexylisocyanide can be used as one of the components to introduce the cyclohexyl moiety into the final product, which can be designed to contain azide and alkyne functionalities for a subsequent intramolecular cycloaddition. nih.gov

Intramolecular Cyclization and Annulation Techniques Leading to Fused Triazole Systems

Intramolecular cyclization and annulation reactions are sophisticated methods for constructing fused triazole systems, where the triazole ring is part of a larger polycyclic framework. These reactions often exhibit high regioselectivity due to the conformational constraints of the tethered azide and alkyne groups. nih.gov

A common strategy involves a sequential MCR-intramolecular azide-alkyne cycloaddition (IAAC) approach. nih.gov In this process, an MCR is first used to assemble a linear precursor that contains both an azide and an alkyne moiety. Subsequent intramolecular cycloaddition, which can be thermally or catalytically induced, leads to the formation of the fused triazole. nih.gov For instance, Ugi reactions have been employed to create intermediates that, upon cyclization, form triazole-fused dihydrotriazolopyrazinones. nih.gov

Another approach involves the intramolecular cyclization of α-diazo imine intermediates, generated in situ from the deprotection of γ-N-protected amino diazoketones. nih.govacs.org This method, proceeding via a 5-endo-dig cyclization, provides access to fused bicyclic nih.govbeilstein-journals.orgorganic-chemistry.org-triazoles under mild conditions, avoiding the need for traditional azide-alkyne cycloaddition. nih.govacs.org Furthermore, palladium-catalyzed intramolecular direct arylation or Heck reactions of 5-iodotriazoles, which can be synthesized via CuAAC, offer a route to polycyclic frameworks containing fused 1,2,3-triazoles. rsc.org

Strategic Derivatization and Functionalization of the 4-Cyclohexyl-1H-1,2,3-triazole Core

Once the this compound scaffold is synthesized, it can be further modified to introduce additional functional groups and create a diverse range of derivatives. This functionalization can occur at the nitrogen atoms or the C5 position of the triazole ring.

The regioselective functionalization of the triazole nitrogen atoms (N1, N2, or N3) can be challenging due to their similar nucleophilicity. scielo.br However, by carefully selecting the electrophile, solvent, base, and catalyst, a degree of control can be achieved. For instance, N-alkylation of a pre-formed triazole can be directed towards a specific nitrogen atom.

Functionalization at the C5 position is another important strategy. This can be achieved through methods such as the direct C-H functionalization of a pre-formed triazole or by using a precursor that already contains a handle for further modification at this position. For example, a 5-iodo-1,2,3-triazole can serve as a versatile intermediate for introducing various substituents via palladium-catalyzed cross-coupling reactions. rsc.org Additionally, multicomponent reactions can be designed to directly install functional groups at the C5 position. acs.org The development of methods for the denitrogenative transannulation of triazoles also opens up pathways to convert the triazole ring into other heterocyclic systems, further expanding the chemical space accessible from a triazole precursor. nih.gov

Elucidation of Reaction Mechanisms and Kinetics in 4 Cyclohexyl 1h 1,2,3 Triazole Synthesis

Detailed Mechanistic Pathways of Metal-Catalyzed Triazole Formation (e.g., CuAAC, RuAAC)

The formation of the 1,2,3-triazole core from an azide (B81097) and an alkyne is most efficiently achieved through metal catalysis. The two most prominent methods, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), yield different regioisomers. For the synthesis of 4-cyclohexyl-1H-1,2,3-triazole, the CuAAC pathway is the most direct route.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," selectively produces 1,4-disubstituted 1,2,3-triazoles. acs.org To synthesize this compound, this reaction would involve the coupling of cyclohexylacetylene with an azide source (e.g., sodium azide) or, alternatively, ethynylcyclohexane (B1294493) with an azide. The generally accepted mechanism proceeds through several key steps, often involving a binuclear copper intermediate. nih.gov

Formation of Copper Acetylide: The reaction initiates with the interaction of the terminal alkyne (cyclohexylacetylene) with a Cu(I) species to form a copper acetylide intermediate. mdpi.com This step is crucial for activating the alkyne.

Activation and Coordination: The organic azide coordinates to a copper center. A widely accepted model suggests a binuclear mechanism where the copper(I) acetylide is activated by a second copper atom. nih.gov

Cycloaddition: The azide then undergoes cycloaddition with the activated alkyne. This step proceeds via a six-membered copper-containing intermediate (a cuprate-triazolide or metallacycle). nih.govscispace.com

Protonolysis and Catalyst Regeneration: The resulting copper triazolide undergoes protonolysis, typically with a proton source from the solvent, to release the this compound product and regenerate the Cu(I) catalyst, allowing the catalytic cycle to continue. nih.gov

The use of sterically hindered substrates, such as those containing a cyclohexyl group, can sometimes result in lower to moderate yields, necessitating careful optimization of reaction conditions. nih.govbeilstein-journals.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

In contrast to the CuAAC reaction, the RuAAC typically yields the 1,5-disubstituted 1,2,3-triazole regioisomer. acs.orgcore.ac.ukresearchgate.net This pathway would not be the primary choice for synthesizing this compound from a terminal alkyne. The mechanism is distinct from the copper-catalyzed route:

Oxidative Coupling: The reaction is believed to start with an oxidative coupling of the alkyne and the azide to the ruthenium center. researchgate.net

Ruthenacycle Formation: This leads to the formation of a six-membered ruthenacycle intermediate. researchgate.net

Reductive Elimination: Subsequent reductive elimination releases the 1,5-disubstituted triazole product and regenerates the active Ru(II) catalyst. core.ac.uk

Unlike CuAAC, the RuAAC process does not proceed via a ruthenium acetylide intermediate, which allows it to tolerate internal alkynes, leading to fully substituted triazoles. acs.orgcore.ac.uk

Table 1: Comparison of CuAAC and RuAAC Mechanistic Features This table provides a general comparison of the two main catalytic pathways for triazole synthesis.

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |

| Typical Product | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |

| Key Intermediate | Copper acetylide / Six-membered copper metallacycle nih.govscispace.com | Six-membered ruthenacycle researchgate.net |

| Initial Step | Formation of copper acetylide mdpi.com | Oxidative coupling of alkyne and azide to Ru center researchgate.net |

| Alkyne Substrate Scope | Primarily terminal alkynes core.ac.uk | Tolerates both terminal and internal alkynes acs.org |

| Relevance to this compound | Direct pathway via cycloaddition of cyclohexylacetylene and an azide source. | Indirect pathway; would yield the 1,5-isomer. |

Investigation of Transition States and Reactive Intermediates through Experimental Probes

The elucidation of the precise structures of transition states and reactive intermediates in the synthesis of substituted triazoles relies on a combination of experimental techniques and computational studies. For reactions involving cyclohexyl-substituted precursors, these investigations help explain the impact of steric bulk on the reaction pathway.

Experimental probes used to identify and characterize intermediates in both CuAAC and RuAAC reactions include:

Mass Spectrometry (MS): Used to detect key intermediates in the catalytic cycle. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about stable intermediates and products. acs.orgcore.ac.uk

X-ray Diffraction: Offers definitive structural evidence for isolable intermediates and the final products. acs.orgcore.ac.uk

In the context of CuAAC, these methods have supported the existence of copper acetylide complexes and have been instrumental in developing the currently accepted binuclear copper intermediate model. nih.gov For RuAAC, DFT calculations have been employed alongside experimental data to map the energy profile of the reaction, identifying the ruthenacycle as a key intermediate and determining that the C-N bond-forming step represents a higher energy transition state. acs.orgcore.ac.uk

Kinetic Studies and Reaction Pathway Optimization for Enhanced Yields and Selectivity

Kinetic studies are essential for understanding reaction rates and optimizing conditions to maximize the yield and selectivity of this compound. The synthesis of triazoles with sterically demanding groups like cyclohexyl often requires specific adjustments to overcome slower reaction rates and achieve high conversion. nih.govbeilstein-journals.org

Optimization strategies frequently focus on several key parameters:

Catalyst System: The choice of catalyst, including the metal source (e.g., copper(II) sulfate (B86663) pentahydrate) and the in-situ reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) species, is critical. peerj.com Catalyst loading is also a key variable; for some CuAAC reactions, amounts as low as 0.5 mg/mmol have proven effective. mdpi.com

Ligands: In some systems, the addition of accelerating ligands can enhance the catalytic activity and prevent catalyst degradation, leading to improved yields.

Solvent System: The reaction medium can significantly impact reaction rates and product solubility. A common choice for CuAAC is a mixture of an organic solvent like tetrahydrofuran (B95107) (THF) and water. peerj.com

Temperature: While many "click" reactions proceed efficiently at room temperature, adjusting the temperature can be necessary to drive reactions with less reactive or sterically hindered substrates to completion.

Research has shown that while many azides and alkynes react readily, substrates with bulky groups such as cyclohexyl may require longer reaction times or adjustments to the catalytic system to achieve moderate to good yields. beilstein-journals.orgnih.gov

Table 2: General Optimized Conditions for CuAAC Synthesis of 1,2,3-Triazoles This table outlines a representative set of reaction conditions often used as a starting point for optimizing the synthesis of 1,4-disubstituted 1,2,3-triazoles, including those with alkyl substituents like cyclohexyl.

| Parameter | Condition/Reagent | Purpose |

| Alkyne | 1.0 equivalent | Starting material (e.g., cyclohexylacetylene) |

| Azide | 1.0 equivalent | Starting material (e.g., an organic azide) |

| Copper Source | Copper(II) sulfate pentahydrate (0.20 equiv.) peerj.com | Precursor to the active Cu(I) catalyst. |

| Reducing Agent | Sodium ascorbate (B8700270) (0.50 equiv.) peerj.com | Reduces Cu(II) to the active Cu(I) state in situ. |

| Solvent | Tetrahydrofuran (THF) : Water (1:1 mixture) peerj.com | Dissolves both organic and inorganic reagents. |

| Temperature | Room Temperature | Standard condition for many click reactions. |

| Reaction Time | Overnight (approx. 12-24 hours) | Allows the reaction to proceed to completion. |

High Resolution Structural Characterization and Crystallographic Analysis of 4 Cyclohexyl 1h 1,2,3 Triazole Scaffolds

Single-Crystal X-ray Diffraction Studies for Atomic-Level Structural Elucidation

For instance, the crystal structure of ethyl 2-(1-cyclohexyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate was determined using SC-XRD. ccspublishing.org.cn The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/n. ccspublishing.org.cn This level of detail confirms the connectivity of the atoms and the specific substitution pattern on the triazole ring, which is crucial for understanding its chemical behavior. Similarly, SC-XRD has been used to validate the structure of other complex triazole derivatives, such as those synthesized through multi-component reactions. ccspublishing.org.cn

The data obtained from SC-XRD not only confirms the synthesized structure but also provides a basis for computational modeling and further structural analysis. The precise coordinates of each atom allow for the calculation of theoretical properties and the simulation of molecular behavior.

Table 1: Crystallographic Data for a 4-Cyclohexyl-1,2,3-triazole Derivative

| Parameter | Value |

|---|---|

| Compound | Ethyl 2-(1-cyclohexyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate ccspublishing.org.cn |

| Formula | C₁₈H₂₁N₃O₃ ccspublishing.org.cn |

| Crystal System | Monoclinic ccspublishing.org.cn |

| Space Group | P2₁/n ccspublishing.org.cn |

| a (Å) | 12.8167(9) ccspublishing.org.cn |

| b (Å) | 8.0966(6) ccspublishing.org.cn |

| c (Å) | 16.7079(9) ccspublishing.org.cn |

| β (°) | 98.716(2) ccspublishing.org.cn |

| V (ų) | 1713.8(2) ccspublishing.org.cn |

Analysis of Conformational Preferences and Configurational Isomerism of the Cyclohexyl Moiety

In many crystallographic studies of cyclohexyl-substituted triazoles, the cyclohexyl ring is observed in a chair conformation. This preference is driven by the minimization of steric strain. The attachment of the cyclohexyl group to the triazole nitrogen introduces the possibility of different spatial arrangements, which can be studied through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy in solution and confirmed by SC-XRD in the solid state. pacific.edu

Elucidation of Intermolecular Interactions, Hydrogen Bonding Networks, and Crystal Packing Motifs

The way individual molecules of 4-cyclohexyl-1H-1,2,3-triazole pack together in a crystal is governed by a variety of intermolecular forces. These interactions, though weaker than covalent bonds, are crucial in determining the solid-state properties of the material.

Hydrogen bonds are among the most significant intermolecular interactions in triazole derivatives. mdpi.commdpi.com The triazole ring itself contains nitrogen atoms that can act as hydrogen bond acceptors, while the N-H proton of the 1H-1,2,3-triazole is a hydrogen bond donor. mdpi.com In the crystal structure of ethyl 2-(1-cyclohexyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate, molecules are paired into dimers through C-H···O interactions. ccspublishing.org.cn

Table 2: Common Intermolecular Interactions in Cyclohexyl-Triazole Derivatives

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | N-H···N, N-H···O, C-H···O, and C-H···N interactions are commonly observed, linking molecules into chains, dimers, or more complex networks. ccspublishing.org.cnmdpi.comresearchgate.net |

| π-π Stacking | Interactions between the aromatic triazole rings, contributing to the stability of the crystal lattice. researchgate.netresearchgate.net |

| C-H···π Interactions | A weak type of hydrogen bond where a C-H bond interacts with the π-system of the triazole ring. researchgate.netresearchgate.net |

Polymorphism and Solid-State Structural Variability in Cyclohexyl-Triazole Derivatives

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. While specific studies on the polymorphism of this compound itself are not extensively documented in the provided search results, the phenomenon is well-known in related triazole compounds. rsc.orgresearchgate.net

The existence of different polymorphs arises from variations in the crystal packing and intermolecular interactions. For example, changes in crystallization conditions, such as the solvent or temperature, can lead to the formation of different crystal forms. researchgate.net The conformational flexibility of the cyclohexyl group could also contribute to the potential for polymorphism in its triazole derivatives.

The study of polymorphism is crucial in fields like pharmaceuticals and materials science, as the properties of a solid can be significantly altered by its crystalline form. The investigation of potential polymorphs of this compound and its derivatives would be a valuable area for future research to fully understand their solid-state behavior.

Spectroscopic and Advanced Analytical Investigations of 4 Cyclohexyl 1h 1,2,3 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Comprehensive Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 4-Cyclohexyl-1H-1,2,3-triazole, both ¹H and ¹³C NMR provide definitive information for structural assignment. It is important to note that unsubstituted N-H triazoles exist in a dynamic equilibrium between different tautomeric forms, which can influence the observed chemical shifts. acs.org

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the protons on the triazole ring and the cyclohexyl substituent.

Triazole Proton (C5-H): A singlet is expected for the proton attached to the C5 carbon of the triazole ring.

Cyclohexyl Protons: The cyclohexyl group presents a more complex set of signals. The proton on the carbon attached directly to the triazole ring (C1' of cyclohexyl) typically appears as a multiplet. The remaining ten protons on the cyclohexyl ring (C2' to C6') will appear as a series of overlapping multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by providing information on the carbon framework.

Triazole Carbons: Two distinct signals are expected for the two carbons (C4 and C5) within the triazole ring.

Cyclohexyl Carbons: The cyclohexyl group will show multiple signals corresponding to its six carbon atoms. The C1' carbon, directly attached to the nitrogenous ring, will be downfield compared to the other aliphatic carbons due to the electron-withdrawing effect of the triazole.

While specific spectral data for the parent this compound is not extensively published, analysis of closely related N-substituted derivatives, such as 1-cyclohexyl-4-phenyl-1H-1,2,3-triazole, allows for the reliable prediction of chemical shifts for the core structure. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Triazole CH | Singlet | ~120-125 |

| Triazole C -Cyclohexyl | - | ~145-150 |

| Cyclohexyl CH -Triazole | Multiplet | ~35-40 |

| Cyclohexyl C H₂ | Multiplets | ~25-35 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Characteristic Band Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within a molecule. The spectra of this compound are dominated by vibrations characteristic of the triazole ring and the cyclohexyl group.

Triazole Ring Vibrations: The 1,2,3-triazole ring has several "marker bands" that are useful for its identification. nih.gov These include N-H stretching, C-H stretching, C=C and C=N stretching, and various ring deformation modes. researchgate.net For example, a triazole ring deformation is often observed around 1522 cm⁻¹. researchgate.net

Cyclohexyl Group Vibrations: The cyclohexyl moiety is identified by its characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and CH₂ scissoring and rocking deformations in the 1450-720 cm⁻¹ region.

Table 2: Characteristic Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3150 | C-H Stretching | Triazole Ring |

| ~2850-2960 | C-H Stretching | Cyclohexyl Group |

| ~1500-1530 | Ring Deformation | Triazole Ring |

| ~1440-1470 | CH₂ Scissoring | Cyclohexyl Group |

| ~1100-1200 | Ring Breathing/Stretching | Triazole Ring |

| ~900-1000 | Ring Deformation | Triazole Ring |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₈H₁₃N₃), the exact molecular mass is approximately 151.11 g/mol . In techniques like electrospray ionization (ESI), the compound is typically observed as the protonated molecule [M+H]⁺ at m/z 152.

The fragmentation of 1,2,3-triazoles under electron impact or collision-induced dissociation is highly characteristic. rsc.org The most prominent fragmentation pathway involves the loss of a neutral nitrogen molecule (N₂, 28 Da), which is a very stable species. rsc.orgelectronicsandbooks.comnih.gov This initial loss is a hallmark of the 1,2,3-triazole ring system. Subsequent fragmentation typically involves the cleavage of the cyclohexyl ring. rsc.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Description |

| 152 | [C₈H₁₄N₃]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 151 | [C₈H₁₃N₃]⁺˙ | Molecular Ion [M]⁺˙ |

| 123 | [C₈H₁₃N]⁺˙ | Loss of N₂ from the molecular ion |

| Various | - | Fragments from the loss of alkyl radicals (e.g., C₂H₅, C₃H₇) from the cyclohexyl ring |

UV-Visible Spectroscopy for Electronic Transitions, Conjugation Effects, and Metallochromic Properties

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The 1,2,3-triazole ring is an aromatic heterocycle that exhibits electronic transitions in the ultraviolet region.

Electronic Transitions: The parent 1H-1,2,3-triazole shows a strong absorption band with a maximum around 206-210 nm in the gas phase. rsc.orgnih.gov This absorption is attributed to a high-energy π → π* transition within the triazole ring. researchgate.net The lowest energy UV band for 1,2,3-triazole is generally found between 5.5 and 6.5 eV (~190-225 nm). aip.org

Conjugation Effects: The cyclohexyl group is a saturated aliphatic substituent and acts as an auxochrome. It does not possess π-electrons and therefore does not engage in conjugation with the triazole ring. Consequently, its presence is not expected to cause a significant shift (bathochromic or hypsochromic) of the main absorption band of the triazole chromophore.

Metallochromic Properties: Metallochromism refers to the change in color of a substance upon complexation with a metal ion. The nitrogen atoms in the 1,2,3-triazole ring possess lone pairs of electrons, making them effective ligands for coordinating with metal ions. While specific studies on the metallochromic properties of this compound are not widely reported, the formation of metal complexes with triazole-based ligands can lead to the appearance of new charge-transfer bands in the UV-visible spectrum, potentially resulting in a color change. hud.ac.uk

Computational Chemistry and Molecular Modeling of 4 Cyclohexyl 1h 1,2,3 Triazole Systems

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including molecules. For 4-Cyclohexyl-1H-1,2,3-triazole, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to determine its most stable three-dimensional conformation (optimized geometry). researchgate.netdnu.dp.uaresearchgate.net

The process involves minimizing the total energy of the molecule by systematically adjusting bond lengths, bond angles, and dihedral angles. The result is a low-energy, stable structure. For instance, DFT studies on similar 1,2,3-triazole derivatives confirm the non-planar nature of such compounds. nih.gov Once the geometry is optimized, a frequency calculation is typically performed to ensure that the structure corresponds to a true energy minimum, which is confirmed by the absence of imaginary frequencies. nih.gov

Beyond geometry, DFT provides a wealth of information about the electronic properties. It is used to calculate various thermochemical quantities and electronic descriptors that help in understanding the molecule's stability and reactivity. nih.govnih.govresearchgate.net These calculations are foundational for further computational analyses, including the study of molecular orbitals and electrostatic potential.

Table 1: Representative Geometric Parameters for a DFT-Optimized 1,2,3-Triazole Ring Note: These are typical values for a substituted 1,2,3-triazole ring and may vary slightly for this compound.

| Parameter | Typical Value (Å or °) |

|---|---|

| N1-N2 Bond Length | ~1.35 Å |

| N2-N3 Bond Length | ~1.30 Å |

| N3-C4 Bond Length | ~1.38 Å |

| C4-C5 Bond Length | ~1.37 Å |

| C5-N1 Bond Length | ~1.36 Å |

| N1-N2-N3 Bond Angle | ~112° |

| N2-N3-C4 Bond Angle | ~106° |

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Electron Transfer Properties

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. fiveable.mewikipedia.orgtaylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.comnih.gov

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its electron-donating tendency. The energy of the LUMO (ELUMO) is related to its electron affinity and signifies its electron-accepting ability. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a crucial descriptor of molecular stability and reactivity. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive and prone to electronic transitions. irjweb.com For triazole derivatives, a significant energy gap indicates that substantial charge transfer interactions occur within the molecule, which can be linked to its bioactivity. irjweb.com Computational studies on various triazoles have shown that the HOMO-LUMO gap can be used to compare the stability of different isomers or tautomers. ntu.edu.iqresearchgate.net

Table 2: Key Quantum Chemical Descriptors Derived from FMO Theory

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electron-accepting capability. |

Molecular Electrostatic Potential (MEP) Mapping and Atomic Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. irjweb.com The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue represents areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow denote regions with intermediate or near-zero potential. researchgate.netnih.gov

For a molecule like this compound, an MEP analysis would likely show negative potential (red/yellow) concentrated around the nitrogen atoms of the triazole ring due to their lone pairs of electrons. researchgate.netresearchgate.net These nitrogen atoms are therefore the primary sites for interactions with electrophiles or for hydrogen bonding. The hydrogen atom attached to the triazole nitrogen (in the 1H-tautomer) and the hydrogens on the cyclohexyl ring would exhibit positive potential (blue), making them potential sites for nucleophilic interaction. This analysis of charge distribution is critical for understanding drug-receptor interactions and non-covalent bonding. nih.gov

Ab Initio and Semi-Empirical Methods for Conformational Analysis of the Cyclohexyl Ring

The cyclohexyl substituent in this compound can exist in different conformations, primarily the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. When attached to the triazole ring, the ring itself can be in either an axial or an equatorial position relative to the cyclohexane (B81311) ring.

Computational methods, including ab initio (like Hartree-Fock) and semi-empirical methods (like AM1, PM3, MNDO), are used to determine the relative energies of these conformers. scielo.brscielo.br These calculations help predict the preferred conformation of the molecule in the gas phase. For most monosubstituted cyclohexanes, the equatorial conformer is favored over the axial one to minimize steric hindrance (1,3-diaxial interactions). scielo.br

Ab initio and semi-empirical calculations can generate potential energy surfaces by varying key dihedral angles, allowing for the identification of global and local energy minima corresponding to stable conformers. scielo.br While ab initio methods are more computationally demanding, they are generally more accurate. Semi-empirical methods are faster and can be effective for larger systems, though their accuracy depends on the parameterization used. scielo.brunige.ch Both methods have been successfully used to predict the equatorial preference in various cyclohexyl derivatives, which is in good agreement with experimental NMR data. scielo.br

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, methods like DFT can be used to calculate key spectroscopic parameters.

Vibrational Frequencies (IR/Raman): Theoretical frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. dnu.dp.ua These calculations determine the vibrational modes of the molecule at its optimized geometry. The predicted wavenumbers can be compared with experimental spectra to confirm the structure and identify characteristic functional group vibrations. nsf.govresearchgate.net Studies on 1,2,3-triazole itself have used coupled-cluster and DFT methods to predict fundamental vibrational frequencies, showing good agreement with experimental data. nsf.govnih.gov

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another important application. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. These predicted shifts can be correlated with experimental values to assist in signal assignment and structural elucidation of complex triazole derivatives. nih.govbohrium.com

Mechanistic Insights and Reaction Pathway Simulations via Computational Methods

Computational methods are instrumental in elucidating the reaction mechanisms that lead to the formation of this compound. The most common synthetic route to 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. researchgate.net This reaction can proceed thermally or be catalyzed, most notably by copper(I) in what is known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". nih.govnih.gov

Computational simulations can model the entire reaction pathway, from reactants to products, through transition states. By calculating the energies of intermediates and transition states, researchers can determine the activation energy barriers for different possible pathways. acs.org This helps explain the regioselectivity of the reaction (i.e., the formation of the 1,4-disubstituted product over the 1,5-disubstituted one in the CuAAC reaction). organic-chemistry.org DFT calculations have been used to study the catalytic cycle of CuAAC, investigating the structures of copper-acetylide intermediates and the mechanism of C-N bond formation. nih.gov Such simulations provide a detailed, step-by-step understanding of the reaction that is often inaccessible through experimental means alone. acs.orgfrontiersin.org

Coordination Chemistry of 4 Cyclohexyl 1h 1,2,3 Triazole As a Ligand

Monodentate and Multidentate Coordination Modes of Triazole Nitrogen Atoms

The 1,4-disubstituted-1H-1,2,3-triazole ring possesses three nitrogen atoms, but only the N2 and N3 atoms have available lone pairs for coordination to metal centers. uq.edu.au This leads to several possible coordination modes, primarily monodentate and bridging bidentate.

Monodentate Coordination: The most common monodentate coordination occurs through the N3 atom. This is attributed to the N3 atom being the most electron-rich and sterically accessible nitrogen, making it the strongest donor site. uq.edu.au Coordination through the N2 atom is less common as it is generally less electron-rich. researchgate.net

Bridging Coordination: The 1,2,3-triazole ligand can act as a bridging ligand, connecting two metal centers. This typically occurs through simultaneous coordination of the N2 and N3 atoms, forming a stable five-membered chelate-like ring with the two metal ions. This N2, N3-bridging mode is a hallmark of many polynuclear triazole complexes. researchgate.net

In the case of 4-Cyclohexyl-1H-1,2,3-triazole, the presence of the bulky cyclohexyl group at the C4 position does not directly hinder the N2 and N3 atoms, allowing for both monodentate and bridging coordination to occur. The choice of coordination mode is often dictated by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the presence of other ancillary ligands in the coordination sphere.

Table 1: Common Coordination Modes of 1,4-Disubstituted-1,2,3-Triazole Ligands

| Coordination Mode | Coordinating Atoms | Description |

|---|---|---|

| Monodentate | N3 | The most common mode; the ligand binds to a single metal center through the N3 atom. |

| Monodentate | N2 | Less common; the ligand binds to a single metal center through the N2 atom. |

Synthesis and Characterization of Metal Complexes (e.g., Cu, Ni, Pd, Pt, Co, Fe, Mn) with this compound Ligands

The synthesis of metal complexes with 1,2,3-triazole ligands is typically straightforward. The general method involves the reaction of the triazole ligand with a suitable metal salt precursor in an appropriate solvent. While extensive research exists for 1,2,3-triazoles featuring additional coordinating groups (like pyridyl moieties) rsc.orgrsc.org, and for the isomeric 1,2,4-triazoles, mdpi.commdpi.comekb.egnih.govnih.gov specific literature detailing the synthesis of Cu, Ni, Pd, Pt, Co, Fe, or Mn complexes with the simple this compound ligand is scarce.

However, based on established procedures for similar ligands, the synthesis would likely involve the following general steps:

Dissolution of this compound in a solvent such as methanol, ethanol, or acetonitrile.

Addition of a solution of the desired metal salt (e.g., CuCl₂, Ni(OAc)₂, K₂PtCl₄, Co(NO₃)₂).

The reaction mixture is typically stirred at room temperature or under reflux to facilitate complex formation.

The resulting metal complex may precipitate from the solution or be isolated by slow evaporation of the solvent, yielding crystals suitable for analysis.

Characterization of these hypothetical complexes would employ a standard suite of analytical techniques:

NMR Spectroscopy (¹H and ¹³C): To confirm the coordination of the ligand to the metal center, evidenced by shifts in the signals of the triazole and cyclohexyl protons and carbons compared to the free ligand.

Infrared (IR) Spectroscopy: To observe changes in the vibrational frequencies of the triazole ring upon coordination.

Elemental Analysis: To determine the empirical formula of the complex and establish the metal-to-ligand stoichiometry.

X-ray Crystallography: To provide definitive structural information, including bond lengths, bond angles, coordination geometry, and the specific coordination mode of the triazole ligand. mdpi.comrsc.org

While no specific data tables for this compound complexes can be presented, the literature on analogous systems suggests that a rich variety of structures, from simple mononuclear species to complex coordination polymers, could be expected. nih.govnih.gov

Electronic and Steric Influence of the Cyclohexyl Substituent on Ligand Properties and Coordination Geometry

The substituent at the C4 position of the triazole ring plays a crucial role in modulating the ligand's properties and, consequently, the structure of the resulting metal complexes. The cyclohexyl group exerts both electronic and steric effects.

Electronic Influence: The cyclohexyl group is a saturated aliphatic substituent. Through inductive effects, it acts as a weak electron-donating group. This effect increases the electron density on the triazole ring's nitrogen atoms, enhancing their basicity and potential as Lewis bases. Compared to a triazole with an electron-withdrawing substituent, this compound is expected to be a slightly stronger ligand, forming more stable metal-ligand bonds.

Steric Influence: The most significant impact of the cyclohexyl group is its steric bulk. The conformational flexibility of the cyclohexane (B81311) ring (adopting a chair conformation) creates a large steric footprint. This steric hindrance can have several consequences for coordination:

It can influence the number of ligands that can fit around a single metal center, potentially favoring complexes with lower coordination numbers.

For instance, while a small substituent might allow for the formation of a densely packed coordination polymer, the bulky cyclohexyl groups might favor the formation of discrete dinuclear or tetranuclear complexes to minimize steric clash between ligands. rsc.org

Table 2: Expected Influence of the Cyclohexyl Substituent on Ligand Properties

| Property | Electronic Effect | Steric Effect |

|---|---|---|

| Ligand Basicity | Increase (weakly electron-donating) | Minimal direct effect |

| Coordination Number | No direct effect | May favor lower coordination numbers |

| Coordination Geometry | No direct effect | Can restrict certain geometries due to steric hindrance |

| Crystal Packing | Minimal direct effect | Significant influence due to large volume and potential for interdigitation |

Self-Assembly and Supramolecular Architectures involving Triazole Ligands and Metal Ions

The ability of 1,2,3-triazole ligands to act as both monodentate and bridging linkers makes them excellent building blocks for the self-assembly of complex supramolecular structures. rsc.org These can range from discrete metallamacrocycles to one-, two-, or three-dimensional coordination polymers. The final architecture is governed by the coordination preferences of the metal ion, the geometry of the ligand, and intermolecular forces. nih.gov

For this compound, the interplay between its coordination ability and the nature of the cyclohexyl group would be key in directing self-assembly.

Emerging Applications of 4 Cyclohexyl 1h 1,2,3 Triazole in Advanced Materials and Catalysis

Integration into Polymer Architectures and Functional Materials Design

The 1,2,3-triazole moiety serves as a robust and reliable linking unit in the synthesis of a wide array of polymer architectures. rsc.orgresearchgate.net Its formation via the CuAAC reaction is characterized by high yields, mild reaction conditions, and tolerance to a broad range of functional groups, making it an ideal tool for macromolecular engineering. uq.edu.ausemanticscholar.org The introduction of the 4-cyclohexyl-1H-1,2,3-triazole unit into polymer backbones or as pendant groups can impart specific functionalities and properties.

The presence of the triazole ring, with its three nitrogen atoms, allows for the formation of hydrogen bonds and coordination with metal ions, influencing the supramolecular organization and properties of the resulting polymers. nih.govmdpi.com The cyclohexyl group, being non-polar and sterically demanding, can enhance the solubility of polymers in organic solvents and affect their thermal properties by disrupting chain packing. mdpi.com

Researchers have successfully synthesized various polymers incorporating 1,2,3-triazole units, demonstrating their utility in creating materials with tailored properties. For instance, neoglycopolymers based on 4-vinyl-1,2,3-triazole monomers have been prepared, showcasing the versatility of the triazole linkage in creating stable and functional biomimetic materials. nih.gov Furthermore, the synthesis of block copolymers containing benzimidazole-functionalized triazoles has led to the formation of unique nano-crystalline structures, highlighting the role of the triazole unit in directing self-assembly. plu.mx

The table below summarizes examples of polymer systems where 1,2,3-triazole units have been incorporated, illustrating the diversity of accessible architectures and their potential applications.

| Polymer Type | Monomers | Key Features of Triazole Integration | Potential Applications |

| Neoglycopolymers | 2'-(4-vinyl- nih.govuq.edu.aumdpi.com-triazol-1-yl)ethyl-O-alpha-D-mannopyranoside | Stable linkage between the sugar moiety and the polymer backbone. nih.gov | Biomaterials, protein recognition. nih.gov |

| Block Copolymers | (1-(2-(1H-benzo[d]imidazol-1-yl) ethyl)-1H-1,2,3-triazole-4-yl) methyl methacrylate (B99206) and dimethyl aminopropyl methacrylamide | Facilitates self-assembly into crystalline nanostructures. plu.mx | Bioactive materials, wound healing. plu.mx |

| Dense 1,2,3-Triazole Polymers | t-butyl 4-azido-5-hexynoate | High density of triazole units in the polymer backbone, influencing solubility. mdpi.com | Functional polymers with metal-coordinating and hydrogen-bonding capabilities. mdpi.com |

Catalytic Roles of this compound Derivatives and their Metal Complexes

The 1,2,3-triazole ring is not merely a passive linker; it can actively participate in catalytic processes. uq.edu.aumdpi.com The nitrogen atoms within the triazole ring can act as ligands, coordinating with various transition metals to form stable complexes. uq.edu.auresearchgate.net These metal complexes, featuring 1,2,3-triazole-based ligands, have shown significant catalytic activity in a range of organic transformations. The specific substituents on the triazole ring, such as the cyclohexyl group at the 4-position, can modulate the electronic and steric properties of the resulting metal complexes, thereby fine-tuning their catalytic performance.

The coordination chemistry of 1,2,3-triazoles is rich and varied, with the triazole unit capable of acting as a monodentate or a bridging ligand. researchgate.net This versatility allows for the design of a wide array of metal complexes with different geometries and reactivity. For example, ruthenium(II) complexes of 1,2,3-triazolate-based tridentate ligands have been investigated for their potential applications. scite.ai

While specific studies focusing solely on the catalytic applications of this compound are emerging, the broader field of triazole-based catalysis provides a strong foundation for its potential. The synthesis of various 1,4-disubstituted 1,2,3-triazoles has been extensively reviewed, with a focus on their utility in medicinal chemistry and as ligands in catalysis. mdpi.comresearchgate.netbiointerfaceresearch.com The catalytic cycle of reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) itself involves triazole intermediates. uq.edu.au

The following table presents examples of metal complexes with 1,2,3-triazole-based ligands and their catalytic applications, underscoring the potential of this compound derivatives in this domain.

| Metal | Ligand Type | Catalytic Application | Reference |

| Copper(I) | In-situ formed triazolide | Azide-alkyne cycloaddition (CuAAC) | uq.edu.au |

| Ruthenium(II) | 1,2,3-triazolate based tridentate ligands | Potential in dye-sensitized solar cells | scite.ai |

| Palladium(II) | Functionalized bis-1,2,3-triazole ligands | Formation of self-assembled cages | scite.ai |

| Rhodium, Platinum, Gold | 1,2,3-triazole derivative with pyridine | Potential anticancer agents | uobaghdad.edu.iq |

Optoelectronic and Photochemical Properties of Triazole-Containing Materials

Materials containing the 1,2,3-triazole moiety have garnered significant attention for their promising optoelectronic and photochemical properties. nih.gov The triazole ring can be incorporated into conjugated systems, influencing their electronic structure and, consequently, their absorption and emission characteristics. nih.govmdpi.com The development of highly luminescent materials based on triazole derivatives has opened up possibilities for their use in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. mdpi.comnih.gov

The photophysical properties of metal complexes bearing 1,2,3-triazole-based ligands have been extensively studied. hud.ac.ukresearchgate.net These complexes, particularly those of d6 metals like rhenium(I), iridium(III), and ruthenium(II), often exhibit rich photochemistry and luminescence. hud.ac.uk The triazole ligand plays a crucial role in tuning the energy levels of the metal complex, thereby affecting its emission color and quantum yield. For instance, replacing a chloride ligand with a triazole in a Rhenium(I) complex leads to a stabilization of the metal-based HOMO, resulting in a blue-shift of the emission. hud.ac.uk

While the direct investigation of this compound in optoelectronic materials is an area of active research, studies on analogous systems provide valuable insights. For example, pyrene (B120774) derivatives containing 1,2,3-triazole motifs exhibit high fluorescence quantum yields. nih.gov Furthermore, bipolar host materials containing 1,2,4-triazole (B32235) units have been developed for high-efficiency blue and green phosphorescent OLEDs. rsc.org

The table below highlights key photophysical properties of some triazole-containing materials, demonstrating their potential in optoelectronics.

| Material | Key Photophysical Property | Potential Application | Reference |

| 4H-1,2,4-Triazole Derivatives | High luminescence quantum yield | Organic light-emitting diodes (OLEDs) | nih.gov |

| Rhenium(I) triazole-based complexes | Tunable emission properties | Luminescent sensors, photocatalysis | hud.ac.uk |

| Pyrene-triazole conjugates | High fluorescence quantum yields (71-81%) | Fluorescent probes | nih.gov |

| 1,2,4-Triazole-containing bipolar hosts | High triplet energies, efficient charge transport | Blue and green phosphorescent OLEDs | rsc.org |

Future Research Directions and Unexplored Avenues for 4 Cyclohexyl 1h 1,2,3 Triazole

Development of Novel Green and Sustainable Synthetic Strategies for Scalable Production

The synthesis of 1,2,3-triazole derivatives has been significantly advanced by the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). itmedicalteam.placs.org However, the imperative for environmentally benign processes necessitates the development of greener and more sustainable synthetic methodologies for the scalable production of 4-Cyclohexyl-1H-1,2,3-triazole.

Future research in this domain will likely focus on several key areas:

Green Solvents: A significant shift away from traditional volatile organic compounds towards greener alternatives is anticipated. rsc.org Research into the use of water, glycerol, and deep eutectic solvents (DES) as reaction media for the synthesis of 1,2,3-triazoles has shown promise. consensus.app These solvents are not only environmentally friendly but can also enhance reaction rates and simplify product isolation. consensus.app A protocol using the biodegradable solvent Cyrene has demonstrated broad applicability for the synthesis of 1,2,3-triazoles, even at the gram scale. nih.gov

Alternative Energy Sources: The use of non-conventional energy sources such as microwave irradiation and ultrasound is a growing area of interest in green chemistry. itmedicalteam.plnih.gov These techniques can lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. itmedicalteam.pl

Heterogeneous Catalysis: The development of robust and recyclable heterogeneous catalysts is crucial for sustainable chemical production. Copper nanoparticles supported on materials like charcoal have been shown to be effective catalysts for the synthesis of 1,2,3-triazoles in green solvents, with the added benefit of easy recovery and reuse. consensus.app

| Synthetic Strategy | Green Principle | Potential Advantages for Scalable Production |

| Use of Green Solvents (e.g., water, glycerol, Cyrene) | Safer Solvents & Auxiliaries | Reduced environmental impact, improved safety, potential for simplified downstream processing. rsc.orgconsensus.appnih.gov |

| Microwave and Ultrasound Irradiation | Energy Efficiency | Accelerated reaction rates, reduced energy consumption, and potentially higher product yields. itmedicalteam.pl |

| Heterogeneous Catalysis (e.g., Copper Nanoparticles) | Catalysis | Facilitates catalyst recovery and reuse, leading to reduced waste and lower production costs. consensus.app |

| Flow Chemistry | Real-time Analysis for Pollution Prevention | Improved reaction control, enhanced safety for handling potentially hazardous intermediates like azides, and easier scalability. nih.gov |

Exploration of Advanced Spectroscopic and Imaging Techniques for Real-Time Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound is essential for process optimization and control. The exploration of advanced spectroscopic and imaging techniques for real-time, in-situ monitoring of triazole formation is a promising research direction.

Key techniques that are expected to play a significant role include:

In-situ Raman Spectroscopy: This technique has been successfully used to monitor the formation of triazoles on self-assembled monolayers in real-time by observing changes in the intensity of specific vibrational bands. nih.gov Its application to bulk synthesis could provide valuable insights into reaction progress.

Benchtop NMR Spectroscopy: Recent advancements have enabled the use of benchtop NMR for real-time monitoring of azide-alkyne cycloaddition reactions, even at low concentrations. nih.govacs.org This can provide detailed structural information about reactants, intermediates, and products as the reaction proceeds. nih.govacs.org

Process Analytical Technology (PAT): Integrating various spectroscopic techniques into a PAT framework will allow for continuous analysis and control of critical process parameters, ensuring consistent product quality and optimizing manufacturing efficiency.

High-Throughput Screening and Combinatorial Chemistry for New Material Properties

The 1,2,3-triazole scaffold is a versatile building block for the creation of new materials with tailored properties. High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the discovery of novel this compound derivatives with desired functionalities.

Future research efforts will likely involve:

Combinatorial Synthesis: The generation of large libraries of this compound derivatives with diverse substituents on the triazole ring. This can be achieved through automated synthesis platforms.

High-Throughput Screening Assays: The development of rapid and efficient assays to screen these libraries for a wide range of properties, including biological activity, and material characteristics. For instance, HTS has been successfully employed to identify 1,4,5-substituted 1,2,3-triazole analogs as potent and specific antagonists of the pregnane (B1235032) X receptor. nih.govnih.gov

Discovery of Novel Applications: This approach could lead to the identification of new applications for this compound derivatives in areas such as medicinal chemistry (e.g., as antibacterial or anticancer agents), agrochemicals, and materials science (e.g., as components of polymers or energetic materials). researchgate.netnih.gov

Rational Design of Highly Functionalized Triazole Systems with Tunable Properties

The ability to precisely control the properties of this compound derivatives through the introduction of specific functional groups is a key area for future research. A rational design approach, guided by a deep understanding of structure-property relationships, will be crucial for developing highly functionalized triazole systems with tunable properties.

Key aspects of this research will include:

"Post-Click" Functionalization: Exploring strategies for the late-stage functionalization of the pre-formed 1,2,3-triazole ring. nih.gov This allows for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's properties.

Scaffold Hopping: Utilizing the functionalized this compound as a building block in "scaffold hopping" strategies to create novel molecular architectures with unique biological activities. rsc.orgresearchgate.net

Structure-Property Relationship Studies: Systematically investigating how different substituents on the cyclohexyl and triazole moieties influence the electronic, optical, and biological properties of the molecule. This knowledge will be invaluable for the rational design of new materials and therapeutic agents. The functionalization of the triazole ring has been shown to be influenced by the position of the substituent. researchgate.net

Theoretical Advancements in Predicting Reactivity and Complexation Behavior of Triazole Derivatives

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. nih.govrsc.org Further theoretical advancements will play a pivotal role in guiding the experimental design and synthesis of novel this compound derivatives.

Future theoretical research will likely focus on:

Density Functional Theory (DFT) Calculations: Employing DFT to investigate the structural, electronic, and spectroscopic properties of this compound and its derivatives. nih.govresearchgate.nettandfonline.com DFT can be used to predict parameters such as chemical hardness, electronic chemical potential, and electrophilicity, which are important descriptors of reactivity. researchgate.net

Predicting Complexation Behavior: Using quantum chemistry calculations to study the coordination properties of triazole-based ligands with metal ions. nih.govrsc.org This is crucial for the development of new catalysts and metallodrugs. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of this compound derivatives with their biological activities. This can aid in the design of more potent and selective therapeutic agents. nih.gov

| Theoretical Method | Application in Triazole Research | Predicted Parameters |

| Density Functional Theory (DFT) | Elucidating structural, electronic, and spectroscopic properties. nih.govresearchgate.nettandfonline.com | Geometrical optimization, chemical hardness, electronic chemical potential, electrophilicity, energy gap (HOMO-LUMO). researchgate.net |

| Quantum Chemistry Calculations | Investigating coordination properties with transition metals. nih.govrsc.org | Structural aspects of complexation, ligand field analysis. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with biological activity. nih.gov | Predictive models for inhibitory activity and other biological responses. |

| Molecular Docking and Dynamics Simulations | Understanding ligand-protein interactions and complex stability. nih.govtandfonline.com | Binding affinity, interaction modes, stability of complexes. nih.govtandfonline.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.